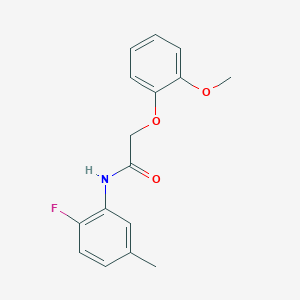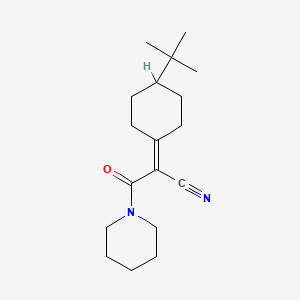![molecular formula C22H25N3O3 B6045512 4-(4-biphenylylmethyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6045512.png)
4-(4-biphenylylmethyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-biphenylylmethyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone, also known as Ro 20-1724, is a compound that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE) and has been shown to have a wide range of biochemical and physiological effects.
Scientific Research Applications
4-(4-biphenylylmethyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone 20-1724 has been extensively studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and heart failure. It has been shown to improve airway function in patients with asthma and COPD by increasing cAMP levels in airway smooth muscle cells. 4-(4-biphenylylmethyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone 20-1724 has also been shown to improve cardiac function in animal models of heart failure by increasing cAMP levels in cardiac cells.
Mechanism of Action
4-(4-biphenylylmethyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone 20-1724 is a selective inhibitor of PDE4, which is an enzyme that breaks down cAMP. By inhibiting PDE4, 4-(4-biphenylylmethyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone 20-1724 increases cAMP levels in cells, which leads to a wide range of biochemical and physiological effects. Increased cAMP levels can activate protein kinase A (PKA), which can phosphorylate various proteins and lead to changes in cellular function.
Biochemical and Physiological Effects
4-(4-biphenylylmethyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone 20-1724 has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, bronchodilatory, and inotropic effects. By increasing cAMP levels, 4-(4-biphenylylmethyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone 20-1724 can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-alpha) and interleukin-6 (IL-6), and can also inhibit the activation of inflammatory cells, such as macrophages and neutrophils. 4-(4-biphenylylmethyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone 20-1724 can also cause relaxation of airway smooth muscle cells, leading to bronchodilation, and can increase cardiac contractility, leading to improved cardiac function.
Advantages and Limitations for Lab Experiments
4-(4-biphenylylmethyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone 20-1724 has several advantages for lab experiments, including its selectivity for PDE4 and its well-established mechanism of action. However, 4-(4-biphenylylmethyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone 20-1724 also has some limitations, including its relatively low potency and its potential for off-target effects.
Future Directions
There are several future directions for research on 4-(4-biphenylylmethyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone 20-1724, including the development of more potent and selective PDE4 inhibitors, the investigation of its potential therapeutic applications in other diseases, and the exploration of its effects on other cellular signaling pathways. Additionally, the use of 4-(4-biphenylylmethyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone 20-1724 in combination with other drugs may have synergistic effects and could lead to improved therapeutic outcomes.
Synthesis Methods
4-(4-biphenylylmethyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone 20-1724 can be synthesized using a multi-step process starting from 4-biphenylmethyl chloride. The first step involves the reaction of 4-biphenylmethyl chloride with sodium azide to form 4-azidobiphenylmethyl chloride. The second step involves the reaction of 4-azidobiphenylmethyl chloride with ethyl 2-oxo-2-(2-oxazolidinyl)acetate to form 4-(4-biphenylylmethyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone.
properties
IUPAC Name |
3-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]-4-[(4-phenylphenyl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c26-21(25-12-4-14-28-25)15-20-22(27)23-11-13-24(20)16-17-7-9-19(10-8-17)18-5-2-1-3-6-18/h1-3,5-10,20H,4,11-16H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMGIKCKRYTCHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1)C(=O)CC2C(=O)NCCN2CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Biphenylylmethyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methylphenyl)-3-{1-[3-(2-oxo-1-pyrrolidinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B6045440.png)
![2-{[(4-ethoxyphenyl)amino]methylene}-5-(2-furyl)-1,3-cyclohexanedione](/img/structure/B6045445.png)
![methyl 2-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate](/img/structure/B6045452.png)
![5,5-dimethyl-2-{[(2-nitrophenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6045464.png)

![7-(2-methoxybenzyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6045478.png)

![4-[3-(1H-pyrazol-4-yl)propanoyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6045492.png)
![3-[(1-ethyl-1H-imidazol-5-yl)methyl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6045497.png)

![diethyl {2-[2-(cyclohexylmethylene)hydrazino]-2-oxoethyl}phosphonate](/img/structure/B6045514.png)
![3-[amino(4-methyl-1-piperazinyl)methylene]-2,4-pentanedione](/img/structure/B6045523.png)
![1-(1-adamantyl)-N-{[2-(1-pyrrolidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-2-propanamine](/img/structure/B6045532.png)
![2-({2-cyano-3-[5-(2,5-dichlorophenyl)-2-furyl]acryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6045539.png)